tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Description
tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-indene core substituted with a cyano group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the inden-1-yl amine. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for drug candidates or ligands targeting biological receptors (e.g., cannabinoid receptors) .
Properties
CAS No. |
903555-96-4 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-5-11-8-10(9-16)4-6-12(11)13/h4,6,8,13H,5,7H2,1-3H3,(H,17,18) |
InChI Key |
MGRQZBYHVQSEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination-Cyanation Strategy
The most widely reported method involves bromination followed by cyanation of a pre-functionalized indene scaffold. A representative synthesis begins with (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.
Step 1: Boc Protection of Amine
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
-
Reagents : (R)-5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, Boc₂O, triethylamine (TEA)
-
Solvent : Dichloromethane (CH₂Cl₂)
-
Conditions : 0°C to room temperature (rt), 3 hours
Step 2: Palladium-Catalyzed Cyanation
The bromine substituent is replaced with a cyano group via a palladium-mediated reaction:
Alternative Cyanation Approaches
Alternative methods employ nitrile sources such as Zn(CN)₂ or CuCN, though these are less common due to toxicity and lower efficiency.
Critical Reaction Parameters
Catalytic System Optimization
The choice of catalyst and ligand significantly impacts cyanation efficiency:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1.5 mol% XPhos precatalyst | Prevents side reactions |
| Ligand Ratio | 1:1 (Catalyst:Ligand) | Enhances turnover frequency |
| Temperature | 100°C | Accelerates CN⁻ transfer |
Higher temperatures (>110°C) risk decomposition, while lower temperatures (<90°C) prolong reaction times.
Solvent and Base Selection
-
Solvent : A dioxane/water mixture (1:1) balances substrate solubility and reagent stability.
-
Base : Potassium acetate neutralizes HBr generated during cyanation, avoiding side reactions.
Enantiomeric Control
Chiral Resolution Techniques
The (S)-enantiomer is isolated via chiral HPLC using amylose- or cellulose-based columns.
Asymmetric Synthesis
Enantioselective routes employ chiral auxiliaries or catalysts during the Boc-protection step, though detailed protocols remain proprietary.
Purification and Characterization
Workup Procedures
Analytical Data
Industrial-Scale Adaptations
Process Intensification
Yield Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 1.5 mol% | 0.8 mol% |
| Temperature | 100°C | 95°C |
| Batch Cycle Time | 2 hours | 1.5 hours |
Challenges and Mitigation
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indene moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Zinc cyanide, palladium catalysts, and DMF.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted indene derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Scientific Research Applications
tert-Butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate with structurally related indenyl carbamates, highlighting substituent positions, molecular formulas, and key properties.
*Calculated molecular weight based on structural formula.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -Br, -I): Increase thermal stability and reactivity in cross-coupling reactions but may reduce solubility . Halogens (-Br, -I): Serve as handles for further functionalization (e.g., Suzuki-Miyaura couplings) .
- Positional Isomerism: Cyano substitution at position 4 (vs.
Biological Activity
tert-butyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 903555-96-4) is a compound of interest due to its potential biological activities. Its structure features a cyano group and a carbamate moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
- IUPAC Name : tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
- CAS Number : 903555-96-4
Biological Activity Overview
Research suggests that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific findings regarding its anticancer effects and other relevant biological activities.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with structural similarities have shown promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study Findings
- Cytotoxicity : In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 and HepG2 cells, indicating significant growth inhibition .
-
Mechanism of Action :
- Microtubule Destabilization : Compounds similar to this compound have been shown to inhibit microtubule assembly at concentrations as low as 20 μM .
- Apoptosis Induction : Apoptotic studies indicated that these compounds could enhance caspase activity and induce morphological changes in cancer cells at specific concentrations (e.g., 1 μM) .
Research Findings Summary
| Study Focus | Observations | Reference |
|---|---|---|
| Cytotoxicity | IC50 values of 2.43–14.65 μM against cancer cells | |
| Microtubule Assembly | Inhibition observed at 20 μM | |
| Apoptosis Induction | Enhanced caspase activity at 10 μM |
Molecular Modeling Studies
In addition to empirical studies, molecular modeling has been employed to predict the interaction of this compound with biological targets. Docking studies suggest that the compound may bind effectively at the colchicine-binding site, which is crucial for microtubule dynamics .
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites (e.g., B3LYP/6-31G(d,p) basis set).
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution to predict sites for electrophilic attack (e.g., cyano group as an electron-deficient region) .
- Molecular docking : Screen interactions with biological targets (e.g., TRPV1 receptors) using software like AutoDock .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Advanced Research Focus
- In vitro assays : Measure inhibition of enzymes (e.g., TRPV1 receptors) via calcium flux assays using HEK293 cells expressing recombinant targets .
- In vivo models : Assess analgesic effects in rodent models of inflammatory pain (e.g., Complete Freund’s Adjuvant-induced inflammation) .
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
What strategies are employed to synthesize structural analogs of this compound for SAR studies?
Q. Basic Research Focus
- Substituent variation : Introduce halogens (Br, Cl) or electron-donating groups (e.g., -OCH₃) at the indene 5-position to modulate steric and electronic effects.
- Scaffold modification : Replace the indene core with isoindoline or benzofuran derivatives to alter ring strain and solubility .
- Protecting group alternatives : Replace tert-butyl carbamate with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to study stability under acidic conditions .
What is the role of the carbamate group in modulating the compound’s interactions with biological targets?
Basic Research Focus
The tert-butyl carbamate acts as:
- Amine protection : Prevents undesired reactions during synthesis (e.g., oxidation of the indene NH group) .
- Hydrogen-bond acceptor : Facilitates binding to enzyme active sites (e.g., TRPV1 receptor’s hydrophobic pockets) .
- Metabolic stability : Slows degradation by esterases compared to non-carbamate analogs .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Q. Advanced Research Focus
- Disorder in the tert-butyl group : Mitigate by collecting data at low temperatures (e.g., 100 K) to reduce thermal motion.
- Weak diffraction : Use synchrotron radiation for small crystals (<0.1 mm).
- Software tools : SHELXL for refinement and WinGX for data integration .
How can reaction mechanisms for carbamate formation be experimentally validated?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
